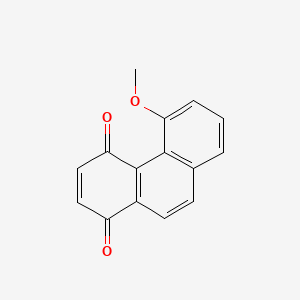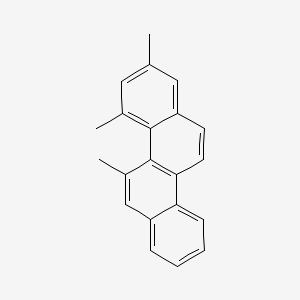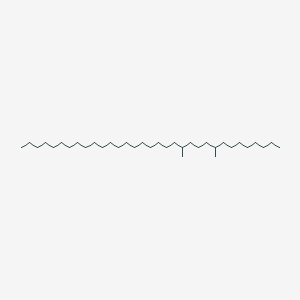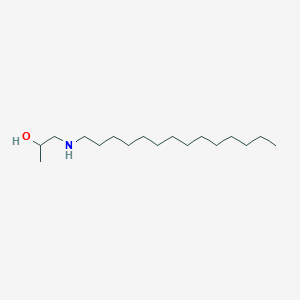
1-(Tetradecylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Tetradecylamino)propan-2-ol is an organic compound that belongs to the class of alcohols. It features a hydroxyl group (-OH) attached to a carbon atom, which is also bonded to a tetradecylamino group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Tetradecylamino)propan-2-ol can be synthesized through a multi-step process involving the reaction of tetradecylamine with epichlorohydrin, followed by the addition of a base to form the desired product. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Tetradecylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a primary or secondary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Primary or secondary amines.
Substitution: Halides or esters.
Scientific Research Applications
1-(Tetradecylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in the preparation of biological samples and as a component in buffer solutions.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of 1-(Tetradecylamino)propan-2-ol involves its ability to interact with lipid membranes and proteins. The compound’s surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic molecules. This interaction can disrupt lipid bilayers and alter protein conformation, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(Dodecylamino)propan-2-ol
- 1-(Hexadecylamino)propan-2-ol
- 1-(Octadecylamino)propan-2-ol
Uniqueness
1-(Tetradecylamino)propan-2-ol is unique due to its specific chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective as a surfactant in various applications, compared to its shorter or longer chain analogs.
Properties
CAS No. |
72648-59-0 |
|---|---|
Molecular Formula |
C17H37NO |
Molecular Weight |
271.5 g/mol |
IUPAC Name |
1-(tetradecylamino)propan-2-ol |
InChI |
InChI=1S/C17H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16-17(2)19/h17-19H,3-16H2,1-2H3 |
InChI Key |
OTBNHPAEPOLSAB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCNCC(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


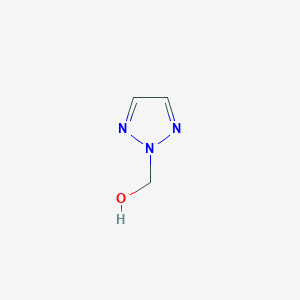
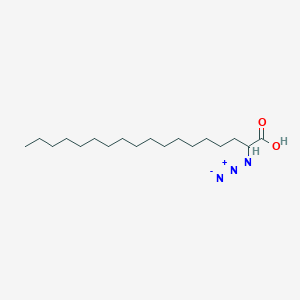


![7-Amino-4-methyl-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B14451882.png)

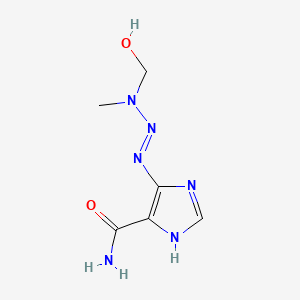
![N-Benzoyl-3'-O-[tert-butyl(dimethyl)silyl]guanosine](/img/structure/B14451900.png)
![3-[(Methylsulfanyl)(sulfanyl)methylidene]-1-phenylindolizin-2(3H)-one](/img/structure/B14451916.png)

